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Executive Summary
BBO-10203 is a pioneering, first-in-class, orally bioavailable small molecule designed to disrupt

the protein-protein interaction between RAS and phosphoinositide 3-kinase alpha (PI3Kα). By

selectively and covalently binding to a unique cysteine residue (Cys242) in the RAS-binding

domain (RBD) of PI3Kα, BBO-10203 effectively blocks RAS-mediated activation of the PI3Kα

pathway. This innovative mechanism of action has demonstrated potent anti-tumor activity in

preclinical models without inducing hyperglycemia, a common and dose-limiting side effect of

conventional PI3Kα kinase inhibitors. The development of BBO-10203 was a collaborative

effort between Lawrence Livermore National Laboratory (LLNL), BridgeBio Oncology

Therapeutics (BBOT), and the Frederick National Laboratory for Cancer Research (FNLCR),

leveraging advanced computational modeling and artificial intelligence. Currently, BBO-10203
is under evaluation in a Phase 1 clinical trial for patients with advanced solid tumors.

Introduction
The RAS-PI3K-AKT signaling pathway is one of the most frequently dysregulated pathways in

human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.

While PI3Kα inhibitors have shown clinical efficacy, their utility has been hampered by on-target

toxicities, most notably hyperglycemia, due to the essential role of PI3Kα in insulin signaling.
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BBO-10203 represents a paradigm shift in targeting this pathway. Instead of inhibiting the

kinase activity of PI3Kα, it acts as a "breaker" of the RAS:PI3Kα interaction, a critical node for

oncogenic signaling in many tumor types.[1][2][3] This targeted approach aims to spare the

physiological functions of PI3Kα, thereby offering a potentially wider therapeutic window.

Discovery and Development
The journey of BBO-10203 from concept to clinical candidate was accelerated through a

unique collaboration that brought together expertise in structural biology, computational

chemistry, and cancer biology.[1][4] The development process, which began in 2018, utilized

high-performance computing and AI-driven drug design platforms to rapidly identify and

optimize a lead compound.[1][2] This effort culminated in the identification of BBO-10203 as a

potent and selective covalent inhibitor of the RAS-PI3Kα interaction.

BBO-10203 is the second drug candidate targeting RAS-related cancers to emerge from this

collaboration and entered a Phase 1 clinical trial, known as the BREAKER-101 study

(NCT06625775), in late 2024.[4]

Mechanism of Action
BBO-10203 employs a novel mechanism to inhibit the PI3Kα pathway. It is a covalent small

molecule that selectively binds to Cysteine 242 within the RAS-Binding Domain (RBD) of the

p110α catalytic subunit of PI3Kα.[5][6] This covalent modification sterically hinders the binding

of all RAS isoforms (K-RAS, H-RAS, and N-RAS) to PI3Kα, thereby preventing its activation by

upstream RAS signaling.[5][7][8] A key differentiator of BBO-10203 is that it does not inhibit the

intrinsic kinase activity of PI3Kα, which is crucial for normal physiological processes such as

insulin-mediated glucose uptake.[6][8] This selective disruption of the oncogenic signaling arm

of the pathway is the basis for its potent anti-tumor activity without the induction of

hyperglycemia.[5][8]

Signaling Pathway Diagram
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Caption: Mechanism of action of BBO-10203.

Preclinical Pharmacology
In Vitro Studies
BBO-10203 has demonstrated potent and selective activity in a range of in vitro assays.
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Assay Type Cell Line Key Findings Reference

Target Engagement BT-474 IC50 of 1.4 nM [9]

BT-474
Full target

engagement at 10 nM
[9]

pAKT Inhibition BT-474 IC50 < 0.1 pM [3]

Panel of 18 breast

cancer cell lines
Mean EC50 of 3.2 nM [9]

Cell Proliferation
HER2-amplified cell

lines

Near-complete

inhibition of pAKT with

IC50 values below 10

nM

[10]

In Vivo Studies
Preclinical evaluation in xenograft models has shown significant tumor growth inhibition.

Xenograft Model Dosing
Tumor Growth
Inhibition

Reference

BT-474 100 mg/kg, daily oral 88% [9]

KYSE-410 Not specified 80-88% [9]

A key finding from in vivo studies is that BBO-10203 does not induce hyperglycemia or

hyperinsulinemia, as confirmed by oral glucose tolerance tests in mice.[9]

Experimental Protocols
Covalent Binding Assay (MALDI-TOF Mass
Spectrometry)

Objective: To confirm the covalent binding of BBO-10203 to the PI3Kα RBD.

Methodology:
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Recombinant PI3Kα protein (amino acids 157–299, corresponding to the RBD) is

incubated with varying concentrations of BBO-10203.

The protein-drug mixture is spotted onto a MALDI plate with a suitable matrix (e.g.,

sinapinic acid).

Mass spectra are acquired using a MALDI-TOF mass spectrometer.

The percentage of modified protein is determined by comparing the peak intensities of the

unmodified and BBO-10203-bound protein.

pAKT Inhibition Assay (HTRF)
Objective: To quantify the inhibition of AKT phosphorylation by BBO-10203 in cancer cell

lines.

Methodology:

Cancer cells (e.g., BT-474) are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with a titration of BBO-10203 for a specified duration (e.g., 4 hours).

Cells are lysed, and the lysates are transferred to a 384-well plate.

HTRF (Homogeneous Time-Resolved Fluorescence) reagents for phospho-AKT (Ser473)

and total AKT are added.

The HTRF signal is read on a compatible plate reader, and the ratio of phospho-AKT to

total AKT is calculated to determine the IC50 values.

Cell Proliferation Assays (Clonogenic Assay)
Objective: To assess the long-term effect of BBO-10203 on the proliferative capacity of

cancer cells.

Methodology:

Cells are seeded at low density in 6-well plates.
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The following day, cells are treated with various concentrations of BBO-10203.

The medium containing the drug is refreshed every 2-3 days.

After 1-2 weeks, when colonies are visible, the cells are fixed and stained with crystal

violet.

The number and size of colonies are quantified to determine the effect on cell proliferation.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of BBO-10203 in a living organism.

Methodology:

Tumor Implantation: Human cancer cells (e.g., BT-474, KYSE-410) are subcutaneously

injected into the flank of immunocompromised mice.

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

Treatment: Once tumors reach a specified size, mice are randomized into treatment and

vehicle control groups. BBO-10203 is administered orally at the specified dose and

schedule.

Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor

volumes in the treated group to the control group.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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